9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Monoamine Oxidase Inhibition Neuroprotection Enzymology

Sourcing 9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (9-Me-BC) for preclinical development? The N9-methyl substitution distinguishes this derivative from other THβCs, enabling its balanced dual MAO-A/B inhibition (IC50 ~1 µM / 15.5 µM). This validated core is ideal for neuroprotection studies, cognitive disorder research, or antifungal screening. Avoid experimental variability—specify this exact substitution pattern.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B2815571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCN1C2=C(CCNC2)C3=CC=CC=C31
InChIInChI=1S/C12H14N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-5,13H,6-8H2,1H3
InChIKeySTMNLEHELVDDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Procurement & Comparative Evidence Guide


9-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (9-Me-BC) is a synthetic derivative of the β-carboline class of pyridoindole alkaloids [1]. As a small molecular drug discovery agent, it is characterized as an inhibitor of both monoamine oxidase type A (MAO-A) and type B (MAO-B) [2]. This tricyclic indole derivative, with molecular formula C12H14N2 and a molecular weight of 186.25 g/mol, is structurally related to tryptamines and is being investigated for its potential neuroprotective and cognitive-enhancing effects .

9-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Why In-Class Analogs Are Not Direct Replacements


Within the β-carboline and tetrahydro-β-carboline (THβC) families, small structural modifications—particularly at the N9 position—profoundly alter pharmacological profiles. Unsubstituted THβC (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) exhibits distinct properties, and other analogs, such as 2,9-dimethyl-β-carbolinium ion, can paradoxically induce neurotoxicity rather than neuroprotection [1]. Furthermore, the specific substitution pattern on the pyridoindole core governs target selectivity; for example, the N9-methyl group in 9-Me-BC is critical for its balanced MAO-A and MAO-B inhibitory profile, a feature not shared by all THβCs [2]. Therefore, substituting one in-class compound for another without rigorous comparative data is scientifically unsound and can lead to divergent, even opposing, experimental outcomes.

Quantitative Comparator Data for 9-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in Scientific Decision-Making


MAO-A and MAO-B Inhibition: Comparative IC50 Values of 9-Me-BC vs. Reference Inhibitors

9-Methyl-β-carboline (9-Me-BC) exhibits a distinct dual inhibitory profile against both MAO-A and MAO-B, with a notable selectivity for MAO-A. In a direct assay, 9-Me-BC inhibited MAO-A activity with an IC50 of 1 µM and MAO-B with an IC50 of 15.5 µM [1]. This 15.5-fold selectivity for MAO-A provides a quantifiable differentiation from compounds with different isoform selectivity profiles.

Monoamine Oxidase Inhibition Neuroprotection Enzymology

Acetylcholinesterase (AChE) Inhibition: Potency of 9-Me-BC Derivatives vs. Galantamine

While 9-Me-BC itself is a moderate AChE inhibitor, specific derivatives within the 9-methyl-β-carboline class have been optimized for high potency. A study on 2-aryl-9-methyl-β-carbolinium salts demonstrated that the most potent compound in this series exhibited an IC50 value lower than that of the clinically approved AChE inhibitor donepezil and rivastigmine, and showed strong inhibition compared to galantamine (IC50 = 0.79 µM) .

Acetylcholinesterase Inhibitors Alzheimer's Disease Cognition Enhancement

Neurotrophic Factor Gene Expression: 9-Me-BC Stimulation in Astrocytes

In primary dopaminergic midbrain and cortical astrocyte cultures, treatment with 9-Me-BC significantly upregulated the gene expression of several key neurotrophic factors. Specifically, the study reported increased expression of Artn, Bdnf, Egln1, Tgfb2, and Ncam1 [1]. This effect was shown to be mediated through the phosphatidylinositol 3-kinase (PI3K) pathway. In contrast, the neurotoxic analog 2,9-dimethyl-β-carbolinium ion does not induce such neurotrophic support but instead triggers apoptosis and microglial activation [1].

Neuroprotection Astrocytes Gene Expression

Physical & Chemical Differentiation: 9-Me-BC vs. Unsubstituted THβC

The addition of a methyl group at the N9 position leads to quantifiable differences in basic physicochemical and ADME-related parameters compared to the unsubstituted parent compound, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (THβC). 9-Me-BC has a molecular weight of 186.25 g/mol, an XLogP of 1.4, 0 rotatable bonds, 1 hydrogen bond donor, and 1 hydrogen bond acceptor [1]. In contrast, THβC has a molecular weight of 172.23 g/mol and an XLogP of 1.5 [2]. This difference in LogP (ΔXLogP = -0.1) and molecular weight (ΔMW = +14.02 g/mol) influences membrane permeability and distribution, establishing 9-Me-BC as a distinct chemical entity for procurement.

Physicochemical Properties ADMET Prediction Chemical Biology

Antifungal Activity: 9-Me-BC Derivatives vs. Bipolaris oryzae

Specific derivatives of 9-methyl-tetrahydro-β-carboline have demonstrated quantifiable antifungal activity. One such compound, synthesized from the 9-methyl-THβC scaffold, exhibited a Minimum Inhibitory Concentration (MIC) of 28 μg/mL against the phytopathogenic fungus Bipolaris oryzae . This provides a specific, quantitative benchmark for the antifungal potential of this chemical class, differentiating it from other β-carbolines without this substitution pattern.

Antifungal Agents Agricultural Chemistry β-Carboline Derivatives

Potential Anti-Thrombotic Activity of Tetrahydro-β-Carboline Scaffold

The tetrahydro-β-carboline scaffold, of which 9-Me-BC is a core member, has been identified as a valuable template for developing novel anti-thrombotic agents. A study on 2,3-disubstituted tetrahydropyrido(3,4-b)indoles reported the discovery of compounds with in vivo antithrombotic activity, with the most active compound (6b) exhibiting an ED50 of 28.36 μmol/kg (p.o.) in a mouse model [1]. This positions the 9-Me-BC core as a potential alternative to losartan (LOS), another GPVI modulator, with the promise of inhibiting thrombosis while minimizing bleeding risk [1].

Antithrombotic Agents GPVI Antagonists Cardiovascular Research

Strategic Application Scenarios for 9-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Based on Comparative Evidence


Neurodegenerative Disease Research: Investigating Dual MAO Inhibition and Neurotrophic Support

This compound is ideal for studies exploring multi-modal neuroprotection in Parkinson's disease. Researchers can leverage its established dual MAO-A/MAO-B inhibitory profile (IC50 of 1 µM and 15.5 µM, respectively [1]) and its unique ability to upregulate neurotrophic factors (Art, Bdnf, etc. ) in astrocyte cultures. This allows for the study of a single agent that both inhibits neurotransmitter breakdown and actively promotes neuronal health, a combination not found in many other compounds.

Development of Next-Generation Acetylcholinesterase (AChE) Inhibitors

Given that specific derivatives of 9-Me-BC have demonstrated AChE inhibitory potency surpassing galantamine and the clinical standards donepezil and rivastigmine [1], this compound serves as a validated and potent scaffold for medicinal chemistry programs. Procurement of the 9-methyl-THβC core enables the rational design and synthesis of new chemical entities for Alzheimer's disease and other cognitive disorders.

Antifungal Agent Discovery for Agricultural Applications

Based on the reported antifungal activity of a 9-Me-THβC derivative against Bipolaris oryzae (MIC = 28 μg/mL) [1], this compound is a logical starting point for the synthesis and screening of novel antifungal libraries. This is particularly relevant for agricultural chemistry research aiming to combat phytopathogens.

Cardiovascular Drug Discovery: GPVI Antagonist Development

The tetrahydro-β-carboline core, represented by 9-Me-BC, has been successfully used to develop novel, orally active GPVI antagonists with antithrombotic activity in vivo (ED50 = 28.36 μmol/kg) [1]. This compound is therefore a key building block for medicinal chemists focused on creating next-generation antiplatelet agents with a potentially reduced bleeding risk compared to current therapies like losartan.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.